molecular formula C3H10ClNO B079342 3-Aminopropan-1-ol hydrochloride CAS No. 14302-46-6

3-Aminopropan-1-ol hydrochloride

Cat. No.: B079342
CAS No.: 14302-46-6
M. Wt: 111.57 g/mol
InChI Key: RIAJTMUAPNIDSS-UHFFFAOYSA-N
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Description

3-Aminopropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C3H10ClNO and its molecular weight is 111.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Membrane-Stabilizing Properties

  • 3-Aminopropan-1-ol hydrochlorides, specifically those with substituted phenyl groups, were studied for their antioxidant and membrane-stabilizing properties. While these compounds showed negligible antioxidant activity, they exhibited significant anti-hemolytic effects in erythrocyte oxidative stress models, suggesting their potential as biologically active compounds with membrane-stabilizing capabilities (Malakyan et al., 2010); (Malakyan et al., 2011).

Uterine Relaxant Activity

  • Novel 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides were synthesized and evaluated for their uterine relaxant activity. These compounds were effective in vitro on isolated rat uterus and in vivo in pregnant rats, showing potential as agents for delaying labor (Viswanathan & Chaudhari, 2006).

Antimalarial Properties

  • A study on the synthesis of a series of 1-aminopropan-2-ols, including derivatives of 3-aminopropan-1-ol, revealed their effectiveness against malaria strains. These compounds showed notable potency against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).

Formation of Phosphatidyl-1-aminopropane-2-ol in Liver

  • Following the administration of 1-aminopropane-2-ol hydrochloride in rats, the formation of phosphatidyl-1-aminopropane-2-ol in the liver was identified. This study offers insights into the metabolic processes involving 1-aminopropane-2-ol hydrochloride in biological systems (Meyer, Wahl, & Gercken, 1979).

Structural and Pressure Studies

  • Investigations into the structure of 3-aminopropan-1-ol under different pressures revealed its conformational changes. Such studies help in understanding the molecular behavior of 3-aminopropan-1-ol under varying physical conditions (Gajda & Katrusiak, 2008).

Safety and Hazards

3-Aminopropan-1-ol is moderately toxic by ingestion and skin contact. It is a severe skin and eye irritant. It is combustible when exposed to heat or flame and can react with oxidizing materials . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Properties

IUPAC Name

3-aminopropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAJTMUAPNIDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162293
Record name 3-Aminopropan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14302-46-6
Record name 3-Amino-1-propanol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14302-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopropan-1-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropan-1-ol hydrochloride
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